Cas no 1261481-11-1 (5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid)

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid

-

- インチ: 1S/C13H9F3N2O3/c14-13(15,16)21-9-3-1-7(2-4-9)11-10(17)5-8(6-18-11)12(19)20/h1-6H,17H2,(H,19,20)

- InChIKey: PJIKETKDWGQBTI-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=CC=1)C1C(=CC(C(=O)O)=CN=1)N)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 370

- トポロジー分子極性表面積: 85.4

- 疎水性パラメータ計算基準値(XlogP): 2.5

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022004896-250mg |

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid |

1261481-11-1 | 97% | 250mg |

$707.20 | 2023-09-03 | |

| Alichem | A022004896-500mg |

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid |

1261481-11-1 | 97% | 500mg |

$940.80 | 2023-09-03 | |

| Alichem | A022004896-1g |

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid |

1261481-11-1 | 97% | 1g |

$1612.80 | 2023-09-03 |

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid 関連文献

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acidに関する追加情報

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid (CAS No. 1261481-11-1): An Overview

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid (CAS No. 1261481-11-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to 5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid.

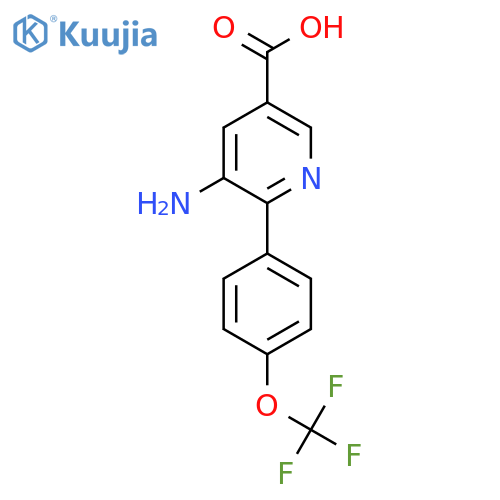

Chemical Structure and Properties

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid is a derivative of nicotinic acid, featuring an amino group at the 5-position and a 4-(trifluoromethoxy)phenyl substituent at the 6-position. The presence of the trifluoromethoxy group imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. The compound is a white crystalline solid with a molecular weight of 309.23 g/mol. It is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water.

Synthesis Methods

The synthesis of 5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid has been reported in several studies, with various approaches being developed to optimize yield and purity. One common method involves the reaction of 4-trifluoromethoxybenzaldehyde with malononitrile to form an intermediate nitrile, which is then converted to the corresponding carboxylic acid through hydrolysis. The resulting carboxylic acid is subsequently coupled with 5-aminoisonicotinic acid using coupling reagents such as EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). This method provides a high yield and purity of the final product.

Biological Activities

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of the key areas of interest is its activity as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in various physiological processes, including neurotransmission, cognitive function, and pain modulation. Research has shown that 5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid can selectively bind to specific subtypes of nAChRs, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its activity on nAChRs, 5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid has also been investigated for its potential anticancer properties. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism underlying these effects is thought to involve the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid has been evaluated in several preclinical studies, with promising results. In animal models of Alzheimer's disease, administration of this compound has been shown to improve cognitive function and reduce neuroinflammation. Similarly, in models of cancer, it has demonstrated significant antitumor activity without causing severe side effects.

Clinical trials are currently underway to further investigate the safety and efficacy of 5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid. Early-phase trials have focused on assessing its pharmacokinetic profile and tolerability in healthy volunteers. Preliminary data suggest that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties.

Current Research Trends

The ongoing research on 5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid is driven by its potential applications in multiple therapeutic areas. Recent studies have explored its use as a lead compound for developing novel drugs targeting neurological disorders and cancer. For instance, researchers are investigating structure-activity relationships (SARs) to identify analogs with enhanced potency and selectivity.

In addition to its direct therapeutic applications, there is growing interest in using 5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid as a tool compound for studying nAChR function and signaling pathways. Its selective binding properties make it an invaluable tool for elucidating the mechanisms underlying nAChR-mediated physiological processes.

Conclusion

5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid (CAS No. 1261481-11-1) is a promising compound with diverse biological activities that make it an attractive candidate for further development as a therapeutic agent. Its unique chemical structure confers favorable pharmacological properties, including selective binding to nAChRs and potent anticancer activity. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, paving the way for future clinical advancements.

1261481-11-1 (5-Amino-6-(4-(trifluoromethoxy)phenyl)nicotinic acid) 関連製品

- 1172951-39-1(N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide)

- 1804028-54-3(3-Cyano-2,5-difluoro-4-(trifluoromethoxy)pyridine)

- 1805081-60-0(7-(Chloromethyl)benzo[d]oxazol-2-amine)

- 1807941-83-8((2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide)

- 257632-92-1(1-(Bromomethyl)-2,3-dihydro-1H-indene)

- 136663-23-5(Methyl 2-Methylbenzodoxazole-6-carboxylate)

- 1609404-28-5({[4-(phenoxymethyl)-2-thienyl]methyl}amine hydrochloride)

- 2248368-47-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butyl-1,3-thiazole-4-carboxylate)

- 1354454-93-5(tert-butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate)

- 2137803-93-9((5-cyclopentyl-1,2-oxazol-3-yl)methanesulfonyl chloride)